N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide
Overview
Description
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide, also known as FNBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. FNBN is a member of the benzamide family of compounds, which are known to have a variety of biological activities.
Scientific Research Applications
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is that it is relatively unstable and can decompose over time, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. One area of research is the development of new drugs based on the structure of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. Another area of research is the investigation of the mechanism of action of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide and its effects on various biological processes. Additionally, research could be focused on the optimization of the synthesis method for N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide to improve its stability and purity. Finally, further studies could be conducted to investigate the potential of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide in the treatment of other diseases beyond cancer.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4/c1-28-20-12-10-18(11-13-20)23(14-15-2-6-17(22)7-3-15)21(25)16-4-8-19(9-5-16)24(26)27/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAMMLLCPWDLRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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